molecular formula C9H9ClN4O B1529148 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955524-25-0

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1529148
CAS No.: 1955524-25-0
M. Wt: 224.65 g/mol
InChI Key: WUZABDVJLFRRMB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a fused benzo-triazinone core substituted with a chlorine atom at the 7-position and a 2-aminoethyl group at the 3-position. The triazinone ring system is known for its diverse pharmacological and material science applications, particularly in kinase inhibition and antimicrobial activity . Crystallographic studies of analogous triazinone derivatives highlight the importance of hydrogen bonding in stabilizing molecular aggregates .

Properties

IUPAC Name

3-(2-aminoethyl)-7-chloro-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZABDVJLFRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histamine receptors, particularly the H1 receptor. This interaction is crucial as it influences the compound’s role in allergic reactions and inflammation. The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and leading to potential therapeutic effects.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of phosphatidase C through G proteins, leading to an increase in intracellular calcium levels. This cascade of events can result in various cellular responses, including changes in vasodilation, capillary permeability, and smooth muscle contraction. These effects are particularly relevant in the context of allergic reactions and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazine ring structure allows it to interact with histamine receptors, leading to the inhibition of histamine-mediated responses. Additionally, the compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory pathways. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and allergic responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, particularly in reducing inflammation and allergic reactions. At higher doses, there can be toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound’s metabolism can influence its efficacy and potential side effects. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its therapeutic potential. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one (CAS No. 1955524-25-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN4OC_9H_{10}ClN_4O with a molecular weight of approximately 224.65 g/mol. The compound features a triazine ring fused with a benzene ring, an aminoethyl group, and a chlorine atom, which contribute to its reactivity and biological activity.

Interaction with Histamine Receptors

One of the notable biological activities of this compound is its interaction with histamine receptors , specifically the H1 receptor. This receptor plays a critical role in allergic responses and inflammation. By inhibiting the H1 receptor, this compound can reduce histamine release from mast cells, leading to decreased inflammation and allergic reactions .

Study on Antimalarial Activity

While not directly related to this compound, research on similar compounds has demonstrated significant biological activity against malaria. For instance, derivatives containing triazole structures were evaluated for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited low cytotoxicity and promising selectivity indices against cancer cell lines . This suggests that compounds with similar frameworks may also possess multifaceted biological activities.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-oneLacks chlorineDifferent reactivity
6-chlorobenzo[d][1,2,3]triazin-4(3H)-oneLacks aminoethyl groupAffects biological interaction
3-(2-aminoethyl)-6-methylbenzo[d][1,2,3]triazin-4(3H)-oneMethyl group alters propertiesVaries in activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one and related compounds:

Compound Name / Structure Substituents / Modifications Key Properties / Applications Reference(s)
This compound 7-Cl, 3-(2-aminoethyl) Potential kinase inhibition; hydrogen-bond donor capacity via NH₂ group
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Cl benzylideneamino, 2-Cl phenyl, thione group Forms hexameric aggregates via N–H···O/S hydrogen bonds; antimicrobial activity
9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one 9-Me, 7-Ph, fused pyrido-thieno-triazinone Synthesized via nitroso reaction; photophysical applications
3-(3-Chloro-4-methylphenyl)-7-(5-methylindol-3-ylidene)-thiazolo-triazin-6(7H)-one 3-Cl-4-Me phenyl, indol-3-ylidene, thiazolo ring Extended π-conjugation for optoelectronic materials; potential anticancer activity
3-Amino-7-methyl-1,2,4-benzotriazine 1,4-dioxide 7-Me, 3-NH₂, benzotriazine dioxide Radioprotective agent; DNA intercalation

Hydrogen Bonding and Crystal Packing

The 2-aminoethyl group in this compound enables N–H···X (X = O, N, S) interactions, which are critical for stabilizing crystal lattices or supramolecular assemblies. In contrast, the triazole-thione derivative () forms a hexameric structure via N–H···O/S bonds , while the benzotriazine dioxide () relies on N-oxide oxygen for weaker hydrogen bonding . The chlorine atom in the target compound may further polarize the aromatic system, enhancing dipole-dipole interactions compared to methyl-substituted analogues .

Limitations and Challenges

  • Solubility: The 2-aminoethyl group may improve aqueous solubility compared to methyl or phenyl analogues (e.g., ), but the chlorine substituent could counteract this by increasing hydrophobicity.
  • Toxicity: Chlorinated triazinones (e.g., ) may exhibit higher cytotoxicity than non-halogenated derivatives, necessitating careful SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one

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